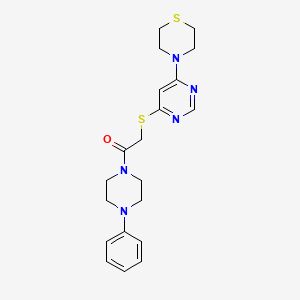

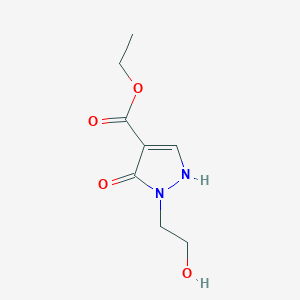

ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole carboxylates. It has been studied for its potential applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is explored in the context of synthesizing condensed pyrazoles, which are significant in organic chemistry due to their potential applications in various fields including pharmaceuticals. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions facilitate the production of condensed pyrazoles like pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones, showcasing the compound's utility in creating complex pyrazole structures (Arbačiauskienė et al., 2011).

Amidation and Compound Development

Microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate has led to the direct amidation of this compound, producing carboxamides in good yields. This method demonstrates the compound's versatility in contributing to the synthesis of pharmacologically relevant structures (Milosevic et al., 2015).

Fluorescent Properties and Potential Applications

The compound has been involved in the synthesis of new fluorophores through a cascade reaction with α, β-unsaturated ester, leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These derivatives exhibit strong fluorescence in solutions, suggesting applications in material sciences and as potential fluorescent markers in biological studies (Yan et al., 2018).

Biological Evaluation and Drug Development

Further research into ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate derivatives has revealed their potential in medical applications. For example, synthesized derivatives have shown the ability to suppress A549 lung cancer cell growth through mechanisms like cell cycle arrest and autophagy, highlighting the compound's significance in the development of anticancer agents (Zheng et al., 2010).

properties

IUPAC Name |

ethyl 2-(2-hydroxyethyl)-3-oxo-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-2-14-8(13)6-5-9-10(3-4-11)7(6)12/h5,9,11H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYSLKIOZLDRQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2636266.png)

![(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine](/img/structure/B2636268.png)

![{[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2636276.png)

![6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2636280.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2636282.png)